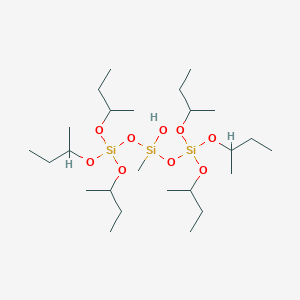
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a hydroxy group, and a silanediyl bisorthosilicate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the silanediyl bisorthosilicate structure can interact with other silicon-based compounds. These interactions can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate: Similar structure but with a chloro group instead of a hydroxy group.
Hexabutan-2-yl ethoxy(methyl)silanediyl bisorthosilicate: Contains an ethoxy group instead of a hydroxy group.
Uniqueness
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is unique due to its hydroxy group, which imparts different chemical properties compared to its chloro and ethoxy analogs. This uniqueness makes it valuable for specific applications where hydrogen bonding and reactivity with other compounds are important.
Properties
CAS No. |
60711-46-8 |
|---|---|
Molecular Formula |
C25H58O9Si3 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
tributan-2-yl [hydroxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C25H58O9Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-26H,14-19H2,1-13H3 |
InChI Key |
MTJUIHPXEASDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


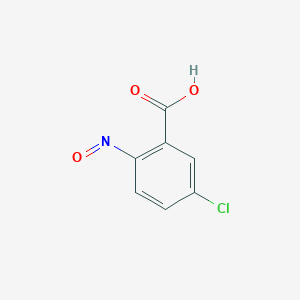
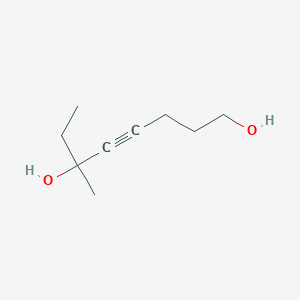
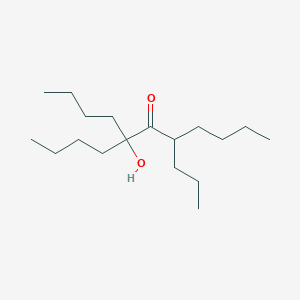
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

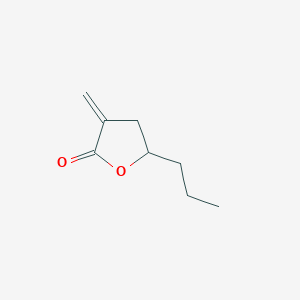
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
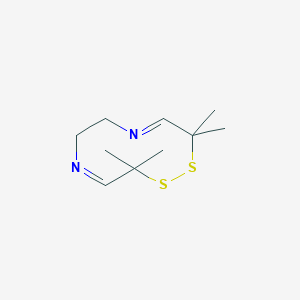
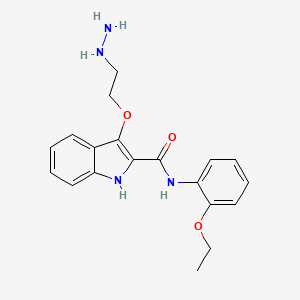
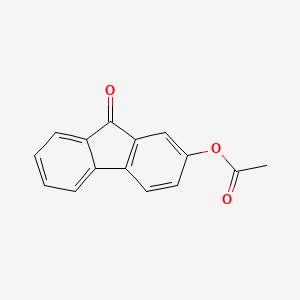
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

